![molecular formula C8H8BrNO2 B182334 2-amino-2-(4-bromophenyl)acetic Acid CAS No. 119397-06-7](/img/structure/B182334.png)
2-amino-2-(4-bromophenyl)acetic Acid
Overview
Description
2-amino-2-(4-bromophenyl)acetic Acid, also known by its CAS Number 119397-06-7, is a compound with the linear formula C8H8BrNO2 . It is closely related to 4-Bromophenylacetic acid, which is a growth inhibitory substance .
Molecular Structure Analysis
The molecular structure of 2-amino-2-(4-bromophenyl)acetic Acid consists of a benzene ring substituted with a bromine atom and an acetic acid group, which itself is substituted with an amino group . The exact 3D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-amino-2-(4-bromophenyl)acetic Acid include a molecular weight of 230.06 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-amino-2-(4-bromophenyl)acetic Acid”, focusing on several unique applications:
Synthesis of Heterocyclic Compounds
“2-amino-2-(4-bromophenyl)acetic Acid” serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in drug development due to their diverse pharmacological properties .
Antimicrobial and Anticancer Activities
Derivatives of this compound have been studied for their potential antimicrobial and anticancer activities, which is a significant area of research in combating drug resistance by pathogens and cancerous cells .
Inhibitor of Collagenase and Elastase
The compound has been utilized as an inhibitor of mammalian collagenase and elastase, enzymes involved in tissue remodeling and diseases such as arthritis .
Growth Inhibition in Plants
It has been reported to exhibit growth inhibitory properties and affects the transmembrane potential difference in tobacco protoplasts, which could have implications in agricultural research .
Preparation of Di- and Tri-substituted 2-Oxopiperazines
This compound is used as a starting reagent in the preparation of di- and tri-substituted 2-oxopiperazines on solid support, which are valuable in medicinal chemistry for creating diverse pharmacophores .
Molecular Modelling Studies
The compound’s derivatives are used in molecular modelling studies to predict the interaction with biological targets, which is crucial for rational drug design .
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-bromophenylacetic acid, is known to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts
Mode of Action
Based on the effects observed with 4-bromophenylacetic acid, it may interact with cellular membranes or ion channels, leading to changes in the transmembrane potential .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to have diverse biological activities and can interact with multiple biochemical pathways .
Result of Action
4-bromophenylacetic acid, a structurally similar compound, is known to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts
Action Environment
It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols . These precautions suggest that the compound’s action may be influenced by environmental conditions such as ventilation, temperature, and exposure to light.
properties
IUPAC Name |
2-amino-2-(4-bromophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLQICUORRMFHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991364 | |
Record name | Amino(4-bromophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(4-bromophenyl)acetic Acid | |
CAS RN |
71079-03-3 | |
Record name | Amino(4-bromophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-(4-bromophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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